molecular formula C20H44N2 B8365696 3,14-Diethylhexadecane-4,13-diamine CAS No. 70799-90-5

3,14-Diethylhexadecane-4,13-diamine

Cat. No.: B8365696
CAS No.: 70799-90-5
M. Wt: 312.6 g/mol
InChI Key: MZNQLXRKWSZAJE-UHFFFAOYSA-N
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Description

3,14-Diethylhexadecane-4,13-diamine is a branched aliphatic diamine characterized by its 16-carbon backbone with ethyl substituents at positions 3 and 14, and amine groups at positions 4 and 12.

Properties

CAS No.

70799-90-5

Molecular Formula

C20H44N2

Molecular Weight

312.6 g/mol

IUPAC Name

3,14-diethylhexadecane-4,13-diamine

InChI

InChI=1S/C20H44N2/c1-5-17(6-2)19(21)15-13-11-9-10-12-14-16-20(22)18(7-3)8-4/h17-20H,5-16,21-22H2,1-4H3

InChI Key

MZNQLXRKWSZAJE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CCCCCCCCC(C(CC)CC)N)N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3,14-Diethylhexadecane-4,13-diamine with structurally or functionally related diamines and aliphatic amines, drawing on evidence from the provided sources.

Structural Analogues: Aliphatic Diamines

(a) 4,4'-Methylenebis(cyclohexylamine) (PACM)
  • Structure : Contains two cyclohexyl rings linked by a methylene group, with amine groups at para positions .
  • Molecular Formula : C₁₃H₂₆N₂ (MW: 210.36 g/mol) vs. C₂₀H₄₄N₂ (estimated MW for the target compound).
  • Isomerism : PACM exhibits three geometric isomers (trans-trans, cis-cis, cis-trans) due to cyclohexane ring conformations . In contrast, This compound lacks cyclic structures, reducing stereoisomeric complexity but introducing steric effects from ethyl branching.
  • Applications : PACM is used in epoxy curing and polyamide synthesis. The target compound’s linearity and ethyl groups may enhance flexibility in polymer matrices.
(b) 1,4-Dimethyl-4-piperidinol Derivatives
  • Structure : Piperidine-based compounds with ester and methyl substitutions (e.g., NIH 9466) .
  • Functional Differences: Piperidine derivatives often exhibit pharmacological activity (e.g., opioid receptor modulation), whereas aliphatic diamines like this compound are more likely to serve as non-bioactive intermediates in material science.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications
This compound C₂₀H₄₄N₂ ~296.6 (estimated) Aliphatic diamine Polymers, surfactants
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 Cyclohexyl diamine Epoxy resins, coatings
NIH 9541 (17-cyclopropylmethyl-3-hydroxy-6-oxomorphinan) C₂₃H₃₀N₂O₃ 406.5 Morphinan derivative Opioid receptor research
Key Observations:

Solubility : Linear aliphatic diamines (e.g., the target compound) typically exhibit higher solubility in hydrocarbons than cyclic analogues like PACM due to reduced polarity.

Reactivity : Ethyl branching in This compound may hinder nucleophilic attack at amine sites compared to unbranched diamines.

Thermal Stability : Cyclic structures (e.g., PACM) often confer higher thermal resistance, whereas linear aliphatic diamines may degrade at lower temperatures.

Pharmacological and Industrial Relevance

  • Pharmacological Agents: Compounds like NIH 9541 (a morphinan derivative) and NIH 9509 (norhydrocodone analogue) highlight the prevalence of cyclic amines in drug development . The target compound’s aliphatic structure lacks the aromatic or heterocyclic motifs critical for receptor binding.
  • Industrial Use : Aliphatic diamines are favored in polyamide production due to their flexibility and crosslinking efficiency. The ethyl groups in This compound could reduce crystallinity in resulting polymers, enhancing elastomeric properties.

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